
4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)-: is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a benzoxazinone core structure, which is a fused ring system containing both benzene and oxazinone rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one with potassium phthalimide, followed by further functionalization to introduce the bromine and phenylethenyl groups . Another approach involves the cyclocondensation of anthranilic acid with phthalimidoacetyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule renin inhibitors .
Biology and Medicine: This compound and its derivatives have shown potential as enzyme inhibitors, particularly as elastase inhibitors and protease inhibitors . These properties make them valuable in the development of therapeutic agents for various diseases.
Industry: In the industrial sector, derivatives of 4H-3,1-Benzoxazin-4-one are used as fungicidal agents and in the preparation of other anthranilic diamide analogues containing 1,2,4-oxadiazole rings, which exhibit insecticidal and larvicidal properties .
Mecanismo De Acción
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- involves its interaction with specific molecular targets. As an enzyme inhibitor, it binds to the active site of enzymes such as elastase and protease, thereby preventing their normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases .
Comparación Con Compuestos Similares
6-Bromo-2H-1,4-benzoxazin-3(4H)-one: This compound shares the benzoxazinone core structure but lacks the phenylethenyl group, which may affect its chemical properties and applications.
2-Substituted 4H-3,1-benzoxazin-4-one derivatives:
Uniqueness: The presence of both the bromine atom and the phenylethenyl group in 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- makes it unique compared to other benzoxazinone derivatives. These functional groups can enhance its reactivity and expand its range of applications in scientific research and industry.
Propiedades
Número CAS |
71822-63-4 |
|---|---|
Fórmula molecular |
C16H10BrNO2 |
Peso molecular |
328.16 g/mol |
Nombre IUPAC |
6-bromo-2-(2-phenylethenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H10BrNO2/c17-12-7-8-14-13(10-12)16(19)20-15(18-14)9-6-11-4-2-1-3-5-11/h1-10H |
Clave InChI |
FSHOMKHJBFDOMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


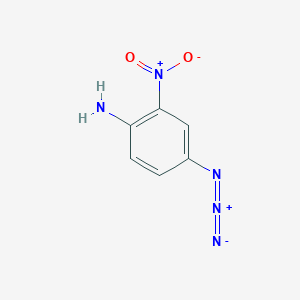
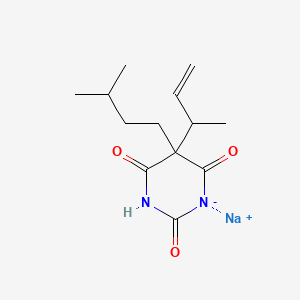


![2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid](/img/structure/B14478199.png)
![1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol](/img/structure/B14478202.png)
![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)
methanone](/img/structure/B14478221.png)
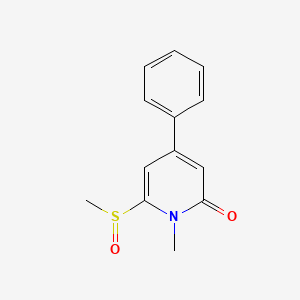
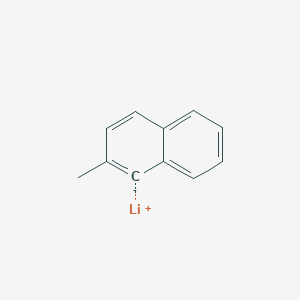

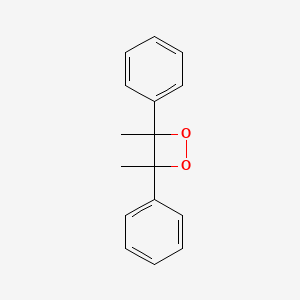
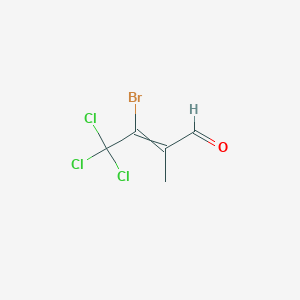
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride](/img/structure/B14478260.png)
